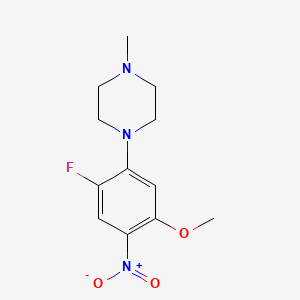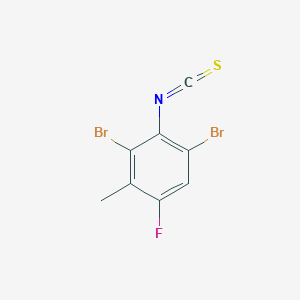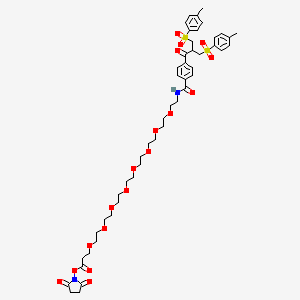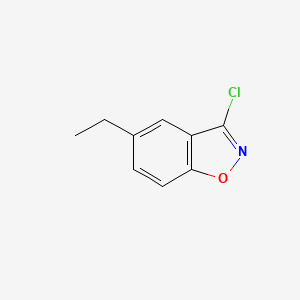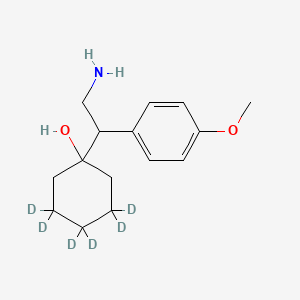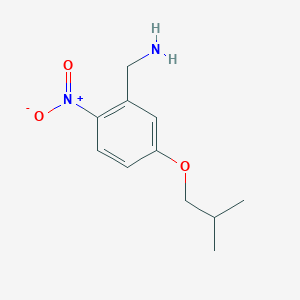
1-(2-Methoxyethyl)-5-methyl-1H-pyrazole-4-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD32690964” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in research and industrial applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32690964” involves multiple steps, starting from readily available precursors. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. The synthetic route may involve steps such as nucleophilic substitution, oxidation, or reduction reactions.
Industrial Production Methods: On an industrial scale, the production of “MFCD32690964” is optimized for cost-effectiveness and efficiency. This involves large-scale reactors, continuous flow processes, and stringent quality control measures. The industrial methods ensure that the compound is produced consistently with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD32690964” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
“MFCD32690964” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “MFCD32690964” involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and resulting in physiological changes.
Comparaison Avec Des Composés Similaires
“MFCD32690964” can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
Compound A: Known for its similar functional groups and reactivity.
Compound B: Shares a similar molecular framework but differs in specific substituents.
Compound C: Exhibits comparable biological activity and applications.
The uniqueness of “MFCD32690964” lies in its specific combination of functional groups and molecular structure, which confer distinct properties and applications.
Propriétés
Formule moléculaire |
C13H23BN2O3 |
|---|---|
Poids moléculaire |
266.15 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H23BN2O3/c1-10-11(9-15-16(10)7-8-17-6)14-18-12(2,3)13(4,5)19-14/h9H,7-8H2,1-6H3 |
Clé InChI |
SRZJZJFRAHEWHJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


